molecular formula C9H15NO2 B14388164 2-[(Morpholin-4-yl)methylidene]butanal CAS No. 88652-88-4

2-[(Morpholin-4-yl)methylidene]butanal

Cat. No.: B14388164
CAS No.: 88652-88-4
M. Wt: 169.22 g/mol
InChI Key: FYJHIDLIISIRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Morpholin-4-yl)methylidene]butanal is an organic compound that features both morpholine and butanal groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Morpholin-4-yl)methylidene]butanal typically involves the reaction of morpholine with butanal under specific conditions. One common method involves the condensation reaction between morpholine and butanal in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents in industrial settings is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(Morpholin-4-yl)methylidene]butanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Morpholin-4-yl)methylidene]butanal has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(morpholin-4-yl)butanal
  • 2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile
  • 2-[(Morpholin-4-yl)methylidene]butanoate

Uniqueness

2-[(Morpholin-4-yl)methylidene]butanal is unique due to its specific combination of morpholine and butanal groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

88652-88-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(morpholin-4-ylmethylidene)butanal

InChI

InChI=1S/C9H15NO2/c1-2-9(8-11)7-10-3-5-12-6-4-10/h7-8H,2-6H2,1H3

InChI Key

FYJHIDLIISIRFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=CN1CCOCC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.